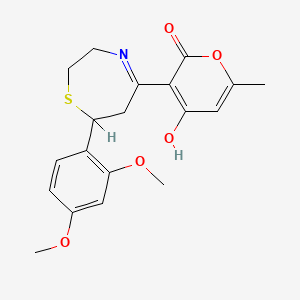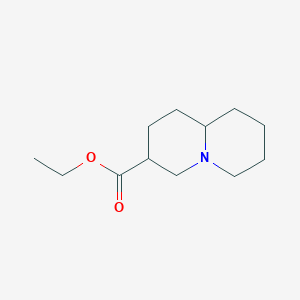
Ganoderenesäure c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with enhanced bioactivities.
Biology: Investigated for its role in modulating biological pathways and its potential as a natural therapeutic agent.
Medicine: Exhibits promising antitumor, anti-inflammatory, and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of health supplements and functional foods due to its antioxidant and immunomodulatory effects
Wirkmechanismus
Ganoderenic acid C, also known as (20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid, is a triterpenoid compound isolated from Ganoderma lucidum . This compound has been found to have a wide range of pharmacological activities and therapeutic effects .
Target of Action
It’s known that ganoderenic acid c has a wide range of pharmacological activities, suggesting it may interact with multiple targets in the body .
Mode of Action
It is known to be a triterpenoid, a class of compounds that often interact with cellular membranes and proteins to exert their effects
Biochemical Pathways
Ganoderenic acid C is a product of the mevalonate pathway, a key metabolic pathway involved in the production of sterols, isoprenoids, and other lipids
Result of Action
Ganoderenic acid C has been found to have anti-inflammatory, antioxidant, antitumor, antiviral, and antibacterial activities . It can be used to treat hypertension, hyperlipidemia, immune regulation, and tumors . It also has hepatoprotective, anti-aging, and antioxidant effects, and it may have some effect in preventing and treating cardiovascular diseases .
Action Environment
The action of Ganoderenic acid C can be influenced by various environmental factors. For instance, the growth stage of Ganoderma lucidum, the fungus from which the compound is extracted, can affect the abundance of Ganoderenic acid C . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ganoderenic acid C is typically isolated from Ganoderma lucidum through a series of extraction, separation, and purification processes. The initial extraction often involves solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques, including silica gel column chromatography, to isolate the specific triterpenoid .
Industrial Production Methods: Industrial production of ganoderic acids, including ganoderenic acid C, often employs bioengineering and submerged fermentation techniques. These methods involve culturing Ganoderma lucidum in controlled environments with optimized growth media and nutrient substrates to enhance the yield of bioactive compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderenic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its bioactivity or to synthesize derivatives for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation and alkylation reactions often employ reagents like halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ganoderenic acid C, each with potentially unique bioactivities .
Vergleich Mit ähnlichen Verbindungen
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid D
- Lucidenic acids
- 12-hydroxyganoderic acid
Ganoderenic acid C stands out for its potent anti-inflammatory and antioxidant activities, making it a valuable compound for further research and development in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
100665-42-7 |
|---|---|
Molekularformel |
C30H44O7 |
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37) |
InChI-Schlüssel |
DIEUZIPSDUGWLD-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Isomerische SMILES |
CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Kanonische SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)


![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)
![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)

![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)


